N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide
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Description
N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to "N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide" have been synthesized and characterized through various spectroscopic techniques. For example, Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction, providing insights into its structural and electronic properties (Kalai et al., 2021).
Biological Activities
Research on related compounds has explored their potential biological activities. For instance, derivatives of similar structural frameworks have been evaluated for their anticancer activities. Karaburun et al. (2018) studied a series of indenone substituted acetamide derivatives for their growth inhibition properties against various cancer cell lines, identifying compounds with significant activity (Karaburun et al., 2018).
Spectroscopic Studies and Theoretical Calculations
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs by Mary et al. (2020) included ligand-protein interactions and photovoltaic efficiency modeling, indicating their potential application in designing fluorescent probes for mercury ion detection and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antimicrobial Activity
The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles were reported by Singh et al. (2010), highlighting the antimicrobial potential of compounds with similar structural motifs. These compounds exhibited broad-spectrum antibacterial activity against several microorganisms (Singh et al., 2010).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-3-7-17(8-4-15)13-22-19(25)14-24-21(26)12-11-20(23-24)29(27,28)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKFMGGYBGKUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.